N-(furan-3-ylmethyl)-3,4-dimethoxy-N-(thiophen-2-ylmethyl)benzenesulfonamide
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Overview
Description
N-(furan-3-ylmethyl)-3,4-dimethoxy-N-(thiophen-2-ylmethyl)benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(furan-3-ylmethyl)-3,4-dimethoxy-N-(thiophen-2-ylmethyl)benzenesulfonamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Furan Moiety: The furan ring can be synthesized through the cyclization of appropriate precursors, such as 2-furancarboxaldehyde.
Formation of the Thiophene Moiety: Thiophene rings are often synthesized via the Gewald reaction, which involves the condensation of ketones with α-cyanoesters in the presence of elemental sulfur.
Sulfonamide Formation: The final step involves the reaction of the furan and thiophene intermediates with benzenesulfonyl chloride under basic conditions to form the sulfonamide linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N-(furan-3-ylmethyl)-3,4-dimethoxy-N-(thiophen-2-ylmethyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: Electrophilic aromatic substitution can occur on the benzene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2,5-dione, while reduction of nitro groups can yield corresponding amines.
Scientific Research Applications
N-(furan-3-ylmethyl)-3,4-dimethoxy-N-(thiophen-2-ylmethyl)benzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its sulfonamide moiety.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N-(furan-3-ylmethyl)-3,4-dimethoxy-N-(thiophen-2-ylmethyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s active site. This inhibition can disrupt essential biological pathways, leading to antimicrobial or anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- N-(furan-2-ylmethyl)-N-(thiophen-2-ylmethyl)benzenesulfonamide
- N-(furan-3-ylmethyl)-N-(thiophen-3-ylmethyl)benzenesulfonamide
- N-(furan-2-ylmethyl)-3,4-dimethoxy-N-(thiophen-3-ylmethyl)benzenesulfonamide
Uniqueness
N-(furan-3-ylmethyl)-3,4-dimethoxy-N-(thiophen-2-ylmethyl)benzenesulfonamide is unique due to the presence of both furan and thiophene rings, which contribute to its distinct chemical properties. The 3,4-dimethoxy substitution on the benzene ring further enhances its reactivity and potential biological activity, making it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
N-(furan-3-ylmethyl)-3,4-dimethoxy-N-(thiophen-2-ylmethyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO5S2/c1-22-17-6-5-16(10-18(17)23-2)26(20,21)19(11-14-7-8-24-13-14)12-15-4-3-9-25-15/h3-10,13H,11-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSDAQZJBRTXYSV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N(CC2=COC=C2)CC3=CC=CS3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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